molecular formula C15H12N2O3S2 B2489390 N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide CAS No. 1321874-16-1

N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide

Cat. No.: B2489390
CAS No.: 1321874-16-1
M. Wt: 332.39
InChI Key: OUCWBWOHFFQKFZ-FOCLMDBBSA-N
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Description

“N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide” is a complex organic compound that features a unique tricyclic structure with multiple heteroatoms, including oxygen, sulfur, and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide” can be approached through a multi-step synthetic route. The key steps may involve:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, starting from simpler precursors.

    Introduction of heteroatoms: Functional groups containing oxygen, sulfur, and nitrogen can be introduced through substitution reactions.

    Final assembly: The thiophene-2-carboxamide moiety can be attached in the final step through amide bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as chromatography and crystallization to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

“N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the heteroatoms.

    Substitution: Functional groups can be substituted to introduce new functionalities.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

“N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[740

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Altering cellular pathways: Influencing signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: Compounds with similar thiophene and carboxamide moieties.

    Tricyclic heterocycles: Molecules with similar tricyclic structures containing heteroatoms.

Uniqueness

The uniqueness of “N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide” lies in its specific combination of heteroatoms and tricyclic structure, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-17-9-7-10-11(20-5-4-19-10)8-13(9)22-15(17)16-14(18)12-3-2-6-21-12/h2-3,6-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCWBWOHFFQKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CS4)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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